molecular formula C7H3ClN2O5 B109256 2,4-Dinitrobenzoyl chloride CAS No. 20195-22-6

2,4-Dinitrobenzoyl chloride

Cat. No.: B109256
CAS No.: 20195-22-6
M. Wt: 230.56 g/mol
InChI Key: HETVWNJEAWTHHK-UHFFFAOYSA-N
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Description

2,4-Dinitrobenzoyl chloride is an organic compound with the molecular formula C7H3ClN2O5. It is a derivative of benzoyl chloride, where two nitro groups are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Mechanism of Action

Target of Action

2,4-Dinitrobenzoyl chloride is a chemical compound used in the synthesis of various derivatives . The primary targets of this compound are organic molecules that can react with the chloride group to form new compounds .

Mode of Action

The compound interacts with its targets through a chemical reaction known as nucleophilic acyl substitution. In this reaction, the chloride group in this compound is replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond .

Biochemical Pathways

It’s known that the compound is used in the synthesis of 2-(2,4-dinitrobenzylthio) and 2-(2,4-dinitrobenzylseleno) derivatives of 4,5-dihydroimidazolium chloride . These derivatives could potentially affect various biochemical pathways depending on their structure and function.

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions . These new compounds can have a variety of effects at the molecular and cellular level, depending on their structure and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other compounds, the temperature, and the pH of the environment. For example, the compound’s reactivity can increase in the presence of a strong nucleophile or under high temperatures .

Biochemical Analysis

Biochemical Properties

It is known to be used in the synthesis of new benzoyl hydrazones . These hydrazones could potentially interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported.

Cellular Effects

Its derivatives, such as benzoyl hydrazones, have been reported to exhibit antioxidant, anticholinesterase, and anticancer activities . These activities suggest that 2,4-Dinitrobenzoyl chloride and its derivatives may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to be involved in the synthesis of benzoyl hydrazones , which may exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is known to be involved in the synthesis of benzoyl hydrazones , which may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzoyl chloride can be synthesized from 2,4-dinitrobenzoic acid. The common method involves the reaction of 2,4-dinitrobenzoic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically proceeds as follows: [ \text{C7H4N2O5 (2,4-Dinitrobenzoic acid)} + \text{SOCl2} \rightarrow \text{C7H3ClN2O5 (this compound)} + \text{SO2} + \text{HCl} ] This reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dinitrobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,4-dinitrobenzoic acid and hydrochloric acid.

Common Reagents and Conditions:

    Amines: Reaction with amines under mild conditions forms amides.

    Alcohols: Reaction with alcohols in the presence of a base forms esters.

    Thiols: Reaction with thiols forms thioesters.

Major Products:

Scientific Research Applications

2,4-Dinitrobenzoyl chloride is used in various scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 2,4-Dinitrobenzoyl chloride is unique due to the presence of two nitro groups at the 2 and 4 positions, which significantly enhance its reactivity compared to mono-nitro or non-nitro benzoyl chlorides. This increased reactivity makes it a valuable reagent in various chemical synthesis processes .

Properties

IUPAC Name

2,4-dinitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O5/c8-7(11)5-2-1-4(9(12)13)3-6(5)10(14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETVWNJEAWTHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174032
Record name 2,4-Dinitrobenzoyl chloride
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Molecular Weight

230.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20195-22-6
Record name 2,4-Dinitrobenzoyl chloride
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Record name 2,4-Dinitrobenzoyl chloride
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Record name 2,4-Dinitrobenzoyl chloride
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Record name 2,4-dinitrobenzoyl chloride
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Record name 2,4-Dinitrobenzoyl chloride
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Synthesis routes and methods

Procedure details

As shown in scheme B, treatment of 2,4-dinitrobenzoic acid with chlorinating agent such as thionyl chloride gave 2,4-dinitrobenzoyl chloride which on further treatment with benzyl glycinate in the presence of triethylamine gave benzyl 2-(2,4-dinitrobenzamido)acetate (intermediate 1). The intermediate 1 is treated either with K18F or K19F in the presence of a catalyst such as kryptofix[2.2.2] or 18-crown-6 to yield benzyl 2-(2-fluoro-4-nitrobenzamido)acetate, which on reduction with hydrogen gas or hydrogen source in the presence of Pd/C gave 2-(4-amino-2-fluorobenzamido)acetic acid (compound 1) in good yield. Alternatively, treatment of 2,4-dinitrobenzoyl chloride with glycine in presence of a mild base such as sodium carbonate gave 2-(2,4-dinitrobenzamido)acetic acid (intermediate 2). Treatment of intermediate 2 either with K18F or K19F gave 2-(2-fluoro-4-nitrobenzamido)acetic acid, which on reduction with zinc dust and ammonium formate or hydrogen gas/hydrogen source in the presence of Pd/C gave compound 1. Treatment of intermediate 2 either with K18F or K19F and further reduction with iron powder in the presence of acetic anhydride-acetic acid gave 2-(4-acetamido-2-fluorobenzamido)acetic acid (compound 2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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